
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is an organic compound with the molecular formula C20H40S4 This compound is characterized by its unique structure, which includes four sulfur atoms and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,12,12-tetramethyl-1,3,11,13-tetraoxacycloicosane with a sulfurizing agent to replace the oxygen atoms with sulfur atoms. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,12,12-Tetramethyl-1,3,11,13-tetraoxacycloicosane: Similar structure but with oxygen atoms instead of sulfur.
2,2,3,3-Tetramethylbutane: A simpler compound with a similar methyl group arrangement but without the cyclic structure or sulfur atoms.
Uniqueness
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is unique due to its combination of a large cyclic structure with multiple sulfur atoms and methyl groups
Propriétés
Numéro CAS |
5650-30-6 |
|---|---|
Formule moléculaire |
C20H40S4 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane |
InChI |
InChI=1S/C20H40S4/c1-19(2)21-15-11-7-5-9-13-17-23-20(3,4)24-18-14-10-6-8-12-16-22-19/h5-18H2,1-4H3 |
Clé InChI |
BNTYLUPBYMPAHN-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCCCCCSC(SCCCCCCCS1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


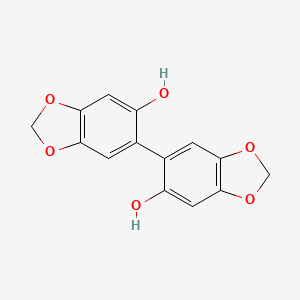
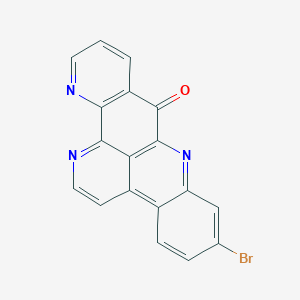


![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)


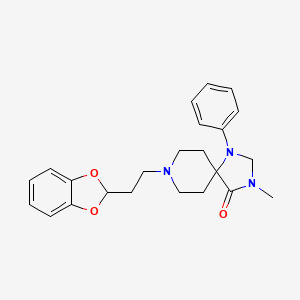
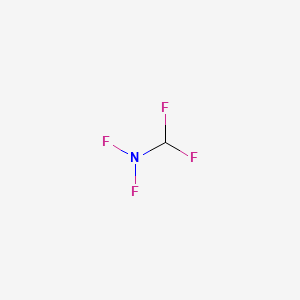
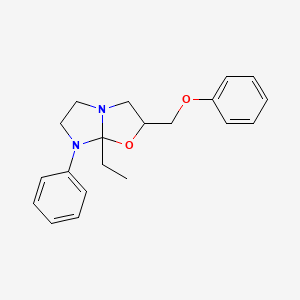


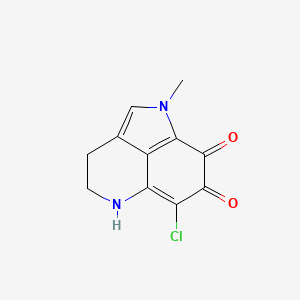
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
